
2-Isopropylphenyl sulfamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Isopropylphenyl sulfamate: is a chemical compound with the molecular formula C9H13NO3S . . This compound is part of the sulfamate esters family, which are known for their diverse applications in various fields, including medicinal chemistry and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropylphenyl sulfamate typically involves the reaction of sulfamoyl chlorides with alcohols or phenols under mild phase-transfer conditions . This method is preferred due to its high yield, shorter reaction times, and lower reaction temperatures compared to other methods. The reaction does not require the prior preparation of the alkoxide, making it more efficient.
Industrial Production Methods: In industrial settings, the production of sulfamate esters, including this compound, often involves the use of tributylsulfoammonium betaine as a high-yielding route to organosulfates . This method allows for the incorporation of sulfate groups into target molecules, which is typically the final step in the synthetic process due to the poor solubility of sulfated compounds in organic solvents.
化学反応の分析
Types of Reactions: 2-Isopropylphenyl sulfamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may yield amines.
科学的研究の応用
2-Isopropylphenyl sulfamate has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of 2-Isopropylphenyl sulfamate involves its role as an enzyme inhibitor. It functions by inhibiting steroid sulphatase, an enzyme that catalyzes the hydrolysis of estrogen sulfates to estrogens . This inhibition is achieved through the formation of a covalent bond between the sulfamate group and the active site of the enzyme, leading to the inactivation of the enzyme. This mechanism is particularly relevant in the context of hormone-dependent diseases, where the inhibition of steroid sulphatase can reduce the levels of active estrogens and thereby slow the progression of the disease .
類似化合物との比較
Sulfonimidates: These compounds are used as intermediates in the synthesis of other organosulfur compounds and have applications in medicinal chemistry.
Sulfoximines: These compounds are known for their medicinal properties and are used in the development of drug candidates.
Uniqueness: The uniqueness of 2-Isopropylphenyl sulfamate lies in its specific mechanism of action as a steroid sulphatase inhibitor and its diverse applications in various fields, including chemistry, biology, medicine, and industry .
特性
分子式 |
C9H13NO3S |
|---|---|
分子量 |
215.27 g/mol |
IUPAC名 |
(2-propan-2-ylphenyl) sulfamate |
InChI |
InChI=1S/C9H13NO3S/c1-7(2)8-5-3-4-6-9(8)13-14(10,11)12/h3-7H,1-2H3,(H2,10,11,12) |
InChIキー |
OGAUXGQLRXYROS-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=CC=C1OS(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(5-Chlorothiophen-3-yl)methyl]hydrazine](/img/structure/B13598185.png)


![2-[(1E)-4,4-dimethylpent-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13598202.png)
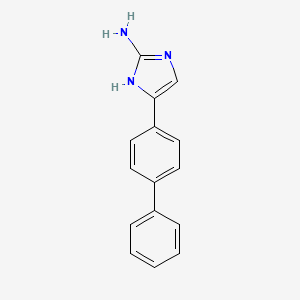

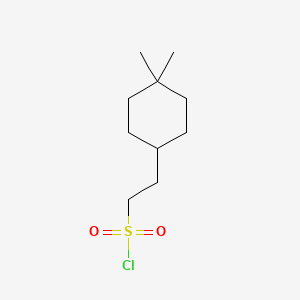
![Methanamine, N-[(4-bromophenyl)methylene]-](/img/structure/B13598217.png)

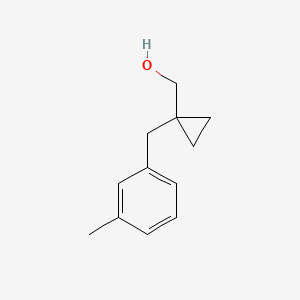
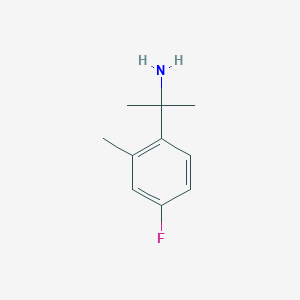
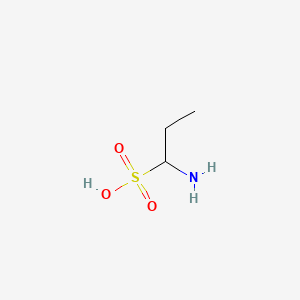

![1-(1,8-Diazaspiro[4.5]decan-1-yl)ethan-1-one](/img/structure/B13598265.png)
